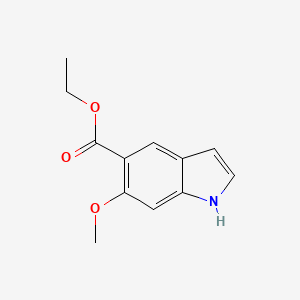
ethyl 6-methoxy-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methoxy-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 6-methoxy-1H-indole-5-carboxylate typically involves multiple steps. One common method includes the heating of an intermediate in a solution of ethanolic hydrochloric acid, resulting in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer. The desired 6-methoxyindole isomer can be separated through crystallization . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 6-methoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-methoxy-1H-indole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity .
Comparison with Similar Compounds
Ethyl 6-methoxy-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate: Similar structure but with an amino group instead of a methoxy group.
Methyl indole-5-carboxylate: Another indole derivative with a different ester group.
Ethyl 6-bromo-5-hydroxy-1H-indole-2-carboxylate: Contains a bromine and hydroxyl group, showing different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 6-methoxy-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique properties of this compound arise from its specific substitution pattern. The methoxy group at the 6-position and the ethyl ester at the 5-position significantly influence its reactivity and biological activity. The compound can be synthesized through various methods, often involving key steps such as cyclization and esterification, which enhance its yield and purity in laboratory settings.
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
- Antiviral Activity : Indole derivatives, including this compound, have shown potential in inhibiting viral replication. The mechanism may involve interference with viral enzymes or host cell pathways.
- Anticancer Properties : Research indicates that indole derivatives can target specific molecular pathways involved in cancer progression. This compound has demonstrated cytotoxic effects on various cancer cell lines, with reported IC50 values ranging from 7 to 20 µM .
- Anti-inflammatory Effects : This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Studies have shown that certain indole derivatives can effectively suppress IL-6 and TNF-α levels .
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
Comparative Analysis with Other Indole Derivatives
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-methoxy-1H-indole-2-carboxylate | Methoxy group at position 5 | Similar but may exhibit different activity profiles |
| Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | Amino group at position 6 | Potentially enhanced biological activity due to amino group |
| 6-Methoxyindole-2-carboxylic acid | Lacks ester functionality | Different solubility and reactivity |
The specific substitution pattern of this compound confers distinct chemical reactivity and biological activity compared to these derivatives, influencing its applications in drug development and organic synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study conducted on human leukemia cell lines demonstrated significant cytotoxicity with an IC50 value as low as 1.50 µM, indicating strong potential for therapeutic applications against cancer .
- Anti-inflammatory Mechanism : In vitro assays revealed that the compound effectively inhibits IL-6 production in macrophage models, showcasing its potential as an anti-inflammatory agent .
- Antioxidant Capacity : The antioxidant activity was assessed using DPPH radical scavenging assays, where this compound exhibited notable scavenging abilities comparable to established antioxidants .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 6-methoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)9-6-8-4-5-13-10(8)7-11(9)15-2/h4-7,13H,3H2,1-2H3 |
InChI Key |
LZEBSQKNTRTAIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















